![molecular formula C10H6ClN5 B11876592 4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 650637-99-3](/img/structure/B11876592.png)
4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes a pyrazole and a pyrimidine ring, with a chlorine atom at the 4-position and a pyridin-2-yl group at the 1-position. The presence of these functional groups contributes to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe final step often involves the chlorination of the intermediate compound to introduce the chlorine atom at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and microwave-assisted reactions have been explored to enhance reaction efficiency and reduce production time . These methods are particularly useful in scaling up the production for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under suitable conditions.
Electrophilic Substitution: The pyridin-2-yl group can participate in electrophilic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine atom, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including 4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine, exhibit significant anticancer properties. For instance, research has shown that certain pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis in tumor cells .
Anti-inflammatory Agents
Compounds within the pyrazolo[3,4-d]pyrimidine class have been evaluated for their anti-inflammatory effects. A series of studies have reported that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example, this compound has shown promise in reducing edema and inflammation in animal models .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-d]pyrimidines have also been explored. Some derivatives have demonstrated effectiveness against a range of bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves interference with bacterial DNA synthesis or function .
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation and survival. The compound can bind to the active sites of these enzymes, blocking their activity and leading to cell death. Molecular docking studies have shown that it can interact with proteins such as Bcl2, promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the pyridin-2-yl group.
6-Chloro-7-deazapurine: Another related compound with a different substitution pattern
Uniqueness
4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine is unique due to the presence of both the chlorine atom and the pyridin-2-yl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine (CAS No. 650637-99-3) is a heterocyclic compound notable for its unique structural features, including a fused pyrazole and pyrimidine ring system. Its distinct chemical properties have led to significant interest in its biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C10H6ClN5 |
Molecular Weight | 231.64 g/mol |
IUPAC Name | 4-chloro-1-pyridin-2-ylpyrazolo[3,4-d]pyrimidine |
CAS Number | 650637-99-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes related to cancer cell growth. For instance, it can bind to active sites of proteins such as Bcl2, leading to apoptosis in cancer cells.
- Nucleophilic and Electrophilic Reactions : The chlorine atom at the 4-position allows for nucleophilic substitution reactions, while the pyridin-2-yl group can participate in electrophilic substitutions, enhancing its reactivity and biological potential.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. Notably:
- In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been reported to inhibit cell proliferation in HeLa and HCT116 human tumor cell lines with IC50 values indicating potent activity .
- Molecular Docking Studies : Computational studies have demonstrated that the compound can effectively dock with target proteins involved in cancer pathways, suggesting a mechanism for its anticancer effects .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent:
- COX Inhibition : The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. It has demonstrated selective COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Case Studies
- Synthesis and Evaluation : A series of pyrazolo derivatives including this compound were synthesized and evaluated for their biological activities. The study found that compounds with similar structures exhibited varied anti-inflammatory activities based on their substituent groups .
- Toxicological Assessment : A study assessing the safety profile of this compound indicated minimal toxic effects at therapeutic doses in animal models. Histopathological examinations revealed no significant damage to vital organs, suggesting a favorable safety profile for further development .
Properties
CAS No. |
650637-99-3 |
---|---|
Molecular Formula |
C10H6ClN5 |
Molecular Weight |
231.64 g/mol |
IUPAC Name |
4-chloro-1-pyridin-2-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H6ClN5/c11-9-7-5-15-16(10(7)14-6-13-9)8-3-1-2-4-12-8/h1-6H |
InChI Key |
LIGOYJXMDOXWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
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